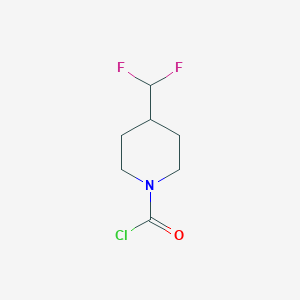

4-(Difluoromethyl)piperidine-1-carbonyl chloride

Description

4-(Difluoromethyl)piperidine-1-carbonyl chloride is a fluorinated acyl chloride derivative featuring a piperidine ring substituted with a difluoromethyl group at the 4-position. The acyl chloride functional group (-COCl) renders it highly reactive toward nucleophiles, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structure combines the conformational rigidity of piperidine with the electronic and steric effects of fluorine, which influence reactivity, solubility, and metabolic stability .

Properties

IUPAC Name |

4-(difluoromethyl)piperidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClF2NO/c8-7(12)11-3-1-5(2-4-11)6(9)10/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJQRNOQXRUXOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Difluoromethyl)piperidine-1-carbonyl chloride typically involves the reaction of piperidine derivatives with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethylating reagents such as difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .

Chemical Reactions Analysis

4-(Difluoromethyl)piperidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: The compound can also be used in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine would yield a corresponding amide derivative .

Scientific Research Applications

Organic Synthesis

4-(Difluoromethyl)piperidine-1-carbonyl chloride is utilized as a versatile building block in organic synthesis, particularly for creating pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows it to react with various nucleophiles, leading to the formation of amides, esters, or thioesters.

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties. The difluoromethyl group enhances lipophilicity and metabolic stability, which may improve the pharmacokinetic profiles of drug candidates. It has been studied for its role in developing inhibitors for various biological targets, including enzymes and receptors associated with diseases like cancer and infectious diseases .

Case Study: Cancer Therapy

Recent studies have highlighted piperidine derivatives, including those featuring difluoromethyl substitutions, as promising candidates for anticancer therapies. For instance, compounds derived from piperidine have shown improved cytotoxicity against specific cancer cell lines compared to standard treatments .

Biological Research

The compound's interaction with biological targets makes it valuable in studying enzyme inhibitors and receptor modulators. Research indicates that the difluoromethyl group can enhance binding affinity and selectivity towards these targets, potentially modulating their activity effectively .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 4-(Fluorophenyl)piperidine-1-carbonyl chloride | Piperidine ring with a fluorophenyl group | Used in similar applications but less lipophilic |

| 4-(Chlorophenyl)piperidine-1-carbonyl chloride | Piperidine ring with a chlorophenyl group | Lower potency due to reduced electronegativity |

| 3-(Trifluoromethyl)pyridine-2-carboxamide | Pyridine ring with trifluoromethyl substituent | Similar reactivity but different ring structure |

This table illustrates how variations in substituents affect the properties and applications of piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)piperidine-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Electronic Differences

a) 4-(Trifluoromethyl)piperidine-1-carbonyl Chloride (CAS 862274-38-2)

- Molecular Formula: C₇H₉ClF₃NO

- Molecular Weight : 215.60 g/mol

- Key Differences: The trifluoromethyl (-CF₃) group is more electron-withdrawing than the difluoromethyl (-CF₂H) group due to its higher fluorine content. This increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution reactions (e.g., amidation) compared to the difluoromethyl analog . In contrast, -CF₂H offers a balance between moderate electron-withdrawing effects and reduced steric hindrance .

b) Methyl 4-(Piperidine-1-carbonyl)benzoate ()

- Molecular Formula: C₁₄H₁₇NO₃

- Key Differences: Functional Group: An ester (-COOCH₃) replaces the acyl chloride (-COCl). Esters are less reactive toward nucleophiles, requiring harsher conditions or catalysts for reactions like aminolysis. The acyl chloride group in 4-(difluoromethyl)piperidine-1-carbonyl chloride enables rapid amide bond formation under mild conditions .

Biological Activity

4-(Difluoromethyl)piperidine-1-carbonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group, which enhances its chemical properties and biological interactions. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula : C7H10ClF2N

- Molecular Weight : 197.61 g/mol

- InChI : InChI=1S/C7H10ClF2NO/c8-7(12)11-3-1-5(2-4-11)6(9)10/h5-6H,1-4H2

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with difluoromethylating agents like difluoromethyl iodide in the presence of bases such as potassium carbonate. The reaction is generally conducted in organic solvents like dichloromethane under controlled temperatures to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group significantly enhances the compound's binding affinity and selectivity, facilitating modulation of enzymatic and receptor activities.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

- Enzyme Inhibition : It is explored for its potential as an enzyme inhibitor, which could be beneficial in treating various diseases.

- Receptor Modulation : Its ability to interact with G protein-coupled receptors (GPCRs) suggests potential applications in modulating signaling pathways involved in numerous physiological processes .

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including those similar to this compound, exhibit anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .

Neurotoxicity Studies

The compound's structural analogs have been studied for neurotoxic effects, particularly in relation to Parkinson's disease models. Research has shown that certain piperidine derivatives can cross the blood-brain barrier and affect dopaminergic neurons, leading to neurotoxicity similar to that observed with MPTP (a known neurotoxin) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through structure-activity relationship studies. Variations in the substituents on the piperidine ring significantly influence the pharmacological properties. For example, compounds with different fluorinated groups have shown varying degrees of receptor affinity and inhibitory activity against specific enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)piperidine-1-carbonyl chloride | Contains a trifluoromethyl group; different reactivity | Potentially higher stability but varied activity |

| 4-(Fluoromethyl)piperidine-1-carbonyl chloride | Single fluorine atom; distinct chemical properties | Varies widely in pharmacological effects |

The differences in biological activity among these compounds highlight the significance of fluorine substitution patterns on their pharmacodynamics.

Q & A

Q. What are the recommended synthetic routes for 4-(Difluoromethyl)piperidine-1-carbonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves two stages: (1) introduction of the difluoromethyl group to a piperidine precursor and (2) carbonyl chloride formation.

- Fluorination Step: Use diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to convert a hydroxyl or carbonyl precursor to the difluoromethyl group. Monitor reaction progress via <sup>19</sup>F NMR to confirm fluorination efficiency .

- Carbonyl Chloride Formation: React the fluorinated piperidine with phosgene (COCl2) or thionyl chloride (SOCl2) under anhydrous conditions. Optimize temperature (0–5°C for SOCl2; 25°C for phosgene) to avoid side reactions like hydrolysis .

- Purification: Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via GC-MS or <sup>13</sup>C NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- <sup>1</sup>H/<sup>19</sup>F NMR: Confirm the presence of the difluoromethyl group (δ ~ -120 to -140 ppm for <sup>19</sup>F) and piperidine backbone protons (δ 1.5–3.5 ppm) .

- IR Spectroscopy: Identify the carbonyl chloride stretch (~1800 cm<sup>-1</sup>) and C-F vibrations (~1100–1250 cm<sup>-1</sup>) .

- Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization).

- Elemental Analysis: Compare experimental C, H, N, and F percentages to theoretical values (e.g., calculated from C7H10ClF2NO) .

Advanced Research Questions

Q. How does the electron-withdrawing difluoromethyl group influence the reactivity of the carbonyl chloride moiety in nucleophilic substitution reactions?

Methodological Answer: The difluoromethyl group increases electrophilicity of the carbonyl carbon via inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols).

- Kinetic Studies: Compare reaction rates with non-fluorinated analogs (e.g., 4-methylpiperidine-1-carbonyl chloride) using <sup>13</sup>C NMR to track acyl intermediate formation.

- Computational Modeling: Employ DFT calculations (B3LYP/6-31G*) to quantify charge distribution at the carbonyl carbon. Studies on analogous compounds (e.g., 4-(1,1-difluoroethyl)piperidine derivatives) show a 15–20% increase in positive charge density .

- Experimental Validation: Perform competitive reactions between fluorinated and non-fluorinated derivatives with a standardized nucleophile (e.g., benzylamine) to quantify rate enhancements .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected <sup>19</sup>F NMR shifts) during characterization?

Methodological Answer:

- Reference Validation: Cross-check observed <sup>19</sup>F shifts with NIST Chemistry WebBook entries for structurally similar compounds (e.g., 4-fluorophenylpiperidine derivatives) .

- Solvent Effects: Test in deuterated solvents (CDCl3 vs. DMSO-d6) to assess shifts caused by hydrogen bonding or polarity.

- Dynamic Effects: Analyze variable-temperature NMR to detect conformational changes in the piperidine ring that may split signals (e.g., chair-to-boat transitions) .

Q. What strategies mitigate hydrolysis of this compound during storage or experimental use?

Methodological Answer:

- Storage Conditions: Store under inert gas (argon) at -20°C in flame-dried glassware with molecular sieves (3Å) to absorb moisture .

- In Situ Generation: Prepare the compound immediately before use via reaction of the corresponding carboxylic acid with oxalyl chloride (avoiding long-term storage).

- Stabilization Additives: Include 1–5% triethylamine to neutralize HCl byproducts, which catalyze hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.